H2S2O7

H2O7S2

Disulfuric acid

CAS No.: 7783-05-3

Cat. No.: VC1577694

Molecular Formula: H2SO4.O3S

H2S2O7

H2O7S2

Molecular Weight: 178.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7783-05-3 |

|---|---|

| Molecular Formula | H2SO4.O3S H2S2O7 H2O7S2 |

| Molecular Weight | 178.15 g/mol |

| IUPAC Name | sulfo hydrogen sulfate |

| Standard InChI | InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6) |

| Standard InChI Key | VFNGKCDDZUSWLR-UHFFFAOYSA-N |

| SMILES | OS(=O)(=O)OS(=O)(=O)O |

| Canonical SMILES | OS(=O)(=O)OS(=O)(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Formula and Structure

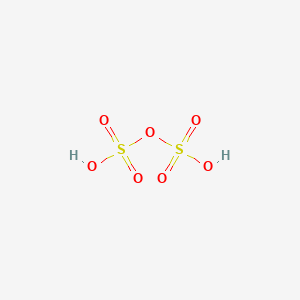

Disulfuric acid has the chemical formula H₂S₂O₇, consisting of two hydrogen atoms, two sulfur atoms, and seven oxygen atoms . The structure can be visualized as two sulfuric acid molecules connected through an oxygen bridge with the elimination of a water molecule. This configuration creates a distinctive S-O-S bridge that forms the backbone of the compound's structure .

Nomenclature

The compound is known by several names in chemical literature:

-

Disulfuric acid (systematic name)

-

Pyrosulfuric acid (traditional name)

-

Oleum (commercial name for fuming sulfuric acid, of which disulfuric acid is the main component)

The term "oxyacid" refers to any acid containing oxygen in its composition, particularly those with at least one hydrogen atom, one oxygen atom, and a variable element in their chemical structure. Disulfuric acid fits this definition perfectly with its H₂S₂O₇ formula .

Physical Properties

Disulfuric acid exhibits distinct physical characteristics that differentiate it from regular sulfuric acid:

-

Melting point: 36°C (the temperature marking the change from solid to liquid state)

-

Physical state: Solid at room temperature until it reaches its melting point of 36°C

When in its oleum form (a solution containing various proportions of sulfuric acid and sulfur trioxide), the physical properties can vary depending on the concentration of sulfur trioxide. Pure disulfuric acid occurs when the molar ratio of free sulfur trioxide to water equals 1:1, represented by the formula H₂SO₄·SO₃ or H₂S₂O₇ .

Chemical Properties

Reactivity

Synthesis and Production

Contact Process

Disulfuric acid is synthesized through what is known as a "contact process," where oxygen groups are added to sulfur (S+O₃, forming SO₃) which is then dissolved in a concentrated sulfuric acid solution (H₂SO₄) . This can be represented as:

H₂SO₄ + SO₃ → H₂S₂O₇

The production of oleum, of which disulfuric acid is the main component, involves this process of dissolving sulfur trioxide in concentrated sulfuric acid .

Crystal Structure and Bonding

Bond Lengths and Angles

Research on disulfuric acid salts has provided valuable information about their molecular structure. Studies on compounds like [HPy]₂[S₂O₇] and [bmim][HPy][S₂O₇] (where HPy = pyridinium; bmim = 1-Butyl-3-methylimidazolium) have revealed detailed bond length and angle data .

The following table presents selected bond lengths and angles observed in disulfate groups:

| Compound | Bond Type | Bond Length (Å) | Angle Type | Bond Angle (°) |

|---|---|---|---|---|

| [bmim][HPy][S₂O₇] | S-O (terminal) | 143.7 to 144.9 | S-O-S | ~32° (torsion) |

| [HPy]₂[S₂O₇] | S-O (terminal) | 143.7 to 144.9 | S-O-S | ~33° (torsion) |

| [bmim][HPy][S₂O₇] | S-O (bridge) | 164.3 to 165.7 | - | - |

| [HPy]₂[S₂O₇] | S-O (bridge) | 163.9 to 165.3 | - | - |

These measurements reveal that the S-O-S bridge in these compounds is almost symmetrical, with similar bond lengths for both S-O connections in the bridge . The SO₃ moieties of the free disulfate units show a staggered orientation with respect to each other, with torsion angles of approximately 32-33° .

Applications

Limited Direct Applications

Despite its interesting chemical properties, disulfuric acid is rarely used directly in laboratory environments or industrial processes . This limited application may be due to the challenges in handling the compound and the availability of more suitable alternatives for most chemical processes.

Catalytic Uses

Recent research has found applications for disulfuric acid derivatives, particularly N,N-diarylammonium pyrosulfates, as catalysts for dehydrative condensation reactions under aqueous conditions . These compounds are formed through the preheat treatment of dibasic sulfuric acid with bulky N,N-diarylamines, generating water-tolerant salts of pyrosulfuric acid that serve as active catalyst species .

These catalysts have been successfully applied to:

-

Dehydrative ester condensation under aqueous conditions

-

Selective esterifications

Research Findings

Historical Development

The study of disulfuric acid has an interesting history, with its crystal structure only being determined in 1991 by Hönle, surprisingly late for such a fundamental chemical compound . This late characterization may explain the relatively limited research on this compound compared to sulfuric acid.

Recent Discoveries

Recent research has focused on the properties of disulfuric acid salts rather than the free acid itself. Studies on compounds containing the S₂O₇²⁻ ion, such as [HPy]₂[S₂O₇] and [bmim][HPy][S₂O₇], have provided valuable insights into the structural characteristics and potential applications of these materials .

The discovery that N,N-diarylammonium pyrosulfates can function as effective catalysts for various dehydrative condensation reactions represents one of the more promising recent findings related to disulfuric acid chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume